N-{[2-(diphenylphosphanyl)phenyl](4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, phenyl, methoxyphenyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the phosphanyl and phenyl intermediates, followed by their coupling with the methoxyphenyl and sulfinamide groups under controlled conditions. Common reagents used in these reactions include phosphine ligands, phenyl halides, and sulfinyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, along with appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl and sulfinamide groups play a crucial role in binding to metal centers or biological receptors, thereby influencing various pathways and reactions. The compound’s unique structure allows it to act as a versatile ligand, facilitating diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphanyl, phenyl, methoxyphenyl, and sulfinamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis, material science, and potentially therapeutic research.
Properties
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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